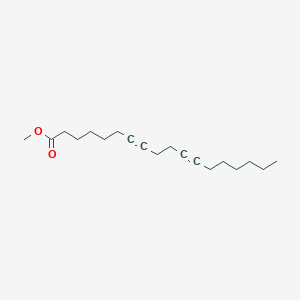

Methyl octadeca-7,11-diynoate

Description

Historical Context and Significance of Acetylenic Fatty Acids in Academic Research

The scientific exploration of acetylenic fatty acids began in the late 19th century. In 1892, the French chemist Léon-Albert Arnaud was the first to isolate and characterize an acetylenic fatty acid, which he named tariric acid (6-octadecynoic acid), from the seed oil of plants from the Picramnia species. gerli.com This discovery laid the groundwork for future investigations into fatty acids containing triple bonds.

Throughout the 20th century, researchers identified a growing number of acetylenic fatty acids from a wide array of natural sources. These sources include the seed oils of tropical plants, particularly from the Santalaceae and Olacaceae families, as well as mosses, fungi, and marine organisms like sponges. gerli.com The significance of these compounds in academic research stems from several key areas:

Enzyme Inhibition Studies: Terminal acetylenic fatty acids have been identified as mechanism-based inhibitors for certain enzymes, such as cytochrome P-450. The triple bond can be enzymatically activated to form reactive intermediates that irreversibly bind to the enzyme's active site.

Natural Defense Mechanisms: Some organisms produce polyacetylenic fatty acids as chemical defense compounds. For instance, certain bacteria utilize these compounds to protect themselves against predators and competitors.

Industrial Applications: The unique physical and chemical properties of acetylenic fatty acids have made them a subject of interest for non-food industrial applications. nih.gov Their potential use in the development of specialty chemicals and polymers is an area of active research. lookchem.com

Biosynthetic Pathway Elucidation: The biosynthesis of polyacetylenes from fatty acid precursors has been a significant area of study. Research has shown that these compounds are often derived from common fatty acids like linoleic acid through a series of desaturation and modification steps. acs.orgnih.gov

Structural Attributes and Distinctive Reactivity of the Diynoate Moiety

The defining structural feature of Methyl octadeca-7,11-diynoate is its long hydrocarbon chain containing two non-conjugated triple bonds, known as a diynoate moiety. This structural arrangement confers specific chemical properties and reactivity to the molecule. The ester bond (RCOOR') is a key reactive site, formed from the reaction of the carboxylic acid group of the fatty acid with an alcohol. britannica.com

The hydrocarbon portion of a fatty acid is generally stable unless it contains carbon-carbon double or triple bonds. britannica.com The two triple bonds in this compound are regions of high electron density, making them susceptible to various chemical reactions. For instance, oxidation reactions can occur at these sites. Studies on similar acetylenic fatty esters have shown that oxidation can lead to the formation of various products, including mono-keto, hydroxy-keto, and dihydroxy derivatives. nih.govresearchgate.net The presence of multiple unsaturated bonds may also contribute to antioxidant activities. smolecule.com

The synthesis of diynoate compounds can be complex, often involving methods like the Cadiot–Chodkiewicz coupling, which joins a terminal alkyne with a 1-haloalkyne. nih.gov

| Property | Value | Source |

|---|---|---|

| CAS Number | 58444-01-2 | evitachem.com |

| Molecular Formula | C19H30O2 | evitachem.com |

| Molecular Weight | 290.44 g/mol | evitachem.com |

Overview of Current Research Trends and Future Directions for Octadeca-diynoates

Current research on octadeca-diynoates and other polyacetylenic fatty acids is multifaceted, spanning from fundamental organic chemistry to potential applications in biotechnology and materials science.

Current Research Trends:

Synthetic Chemistry: A significant area of research involves the development of efficient and stereoselective methods for the synthesis of polyacetylenic fatty acids. skemman.is These compounds serve as valuable building blocks for creating more complex molecules. evitachem.com

Biological Activity: Researchers are actively investigating the biological properties of polyacetylenic compounds. nih.govsmolecule.com Their potential as antifungal, antibacterial, and antiparasitic agents is a key focus. nih.gov

Industrial Materials: The unique properties of these compounds make them candidates for the development of specialty polymers and other materials. lookchem.com

Future Directions:

Biotechnological Production: A major future direction is the use of genetic engineering to produce unusual fatty acids, including polyacetylenes, in plants. nih.govaocs.org This could provide a sustainable and economically viable source for these compounds. aocs.org Breeding programs for plants like carrots are being explored to create varieties with higher concentrations of specific polyacetylenes. acs.orgresearchgate.netnih.gov

Pharmaceutical Development: Given their diverse biological activities, further investigation into the therapeutic potential of octadeca-diynoates and related compounds is warranted. smolecule.comresearchgate.net

Advanced Materials: The development of novel polymers and other materials derived from polyacetylenic fatty acids is an emerging field with potential for creating products with unique properties.

The continued exploration of the synthesis, properties, and applications of octadeca-diynoates holds promise for advancements in various scientific and technological domains. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

58444-01-2 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl octadeca-7,11-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-7,10-11,14-18H2,1-2H3 |

InChI Key |

DRFPAULGUNUSCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CCCC#CCCCCCC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Octadeca 7,11 Diynoate and Analogues

Strategies for Alkyne Formation and Coupling in Long-Chain Fatty Acid Esters

The introduction of alkyne groups and the formation of carbon-carbon bonds between them are critical steps in the synthesis of diynoic and polyynoic fatty acid esters. Various coupling strategies have been employed to achieve these transformations efficiently.

Alkyne-Alkyne Cross-Coupling Reactions (e.g., Glaser, Cadiot-Chodkiewicz)

Alkyne-alkyne cross-coupling reactions are powerful tools for the synthesis of conjugated diynes. The Glaser coupling, one of the oldest coupling reactions, involves the oxidative homocoupling of terminal alkynes using copper salts, such as copper(I) chloride or bromide, and an oxidant like air. wikipedia.orgsemanticscholar.org While effective for creating symmetrical diynes, the classical Glaser coupling is less suitable for producing unsymmetrical diynes as it leads to a mixture of products. wikipedia.org

To overcome this limitation, the Cadiot-Chodkiewicz coupling provides a selective method for the synthesis of unsymmetrical diynes. rsc.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the deprotonation of the terminal alkyne, formation of a copper(I) acetylide, followed by oxidative addition and reductive elimination to form the new carbon-carbon bond. wikipedia.org This method offers high selectivity, yielding a single unsymmetrical diyne product. wikipedia.org

Table 1: Comparison of Glaser and Cadiot-Chodkiewicz Coupling Reactions

| Feature | Glaser Coupling | Cadiot-Chodkiewicz Coupling |

|---|---|---|

| Reactants | Two terminal alkynes | A terminal alkyne and a 1-haloalkyne |

| Catalyst | Copper(I) salt (e.g., CuCl, CuBr) | Copper(I) salt (e.g., CuBr) |

| Product | Symmetrical 1,3-diyne | Unsymmetrical 1,3-diyne |

| Selectivity | Low (produces a mixture of products) | High (produces a single product) |

Wittig Reaction Applications in Olefin Precursors for Alkyne Introduction

The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). libretexts.orgwikipedia.org This reaction is particularly valuable in the synthesis of long-chain fatty acid esters as it allows for the introduction of a carbon-carbon double bond at a specific position, which can then be a precursor to an alkyne. The reaction is known for its high functional group tolerance, accommodating esters, ethers, and other groups often present in fatty acid chains. libretexts.org

The synthesis of the required phosphonium ylide typically involves the reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org This stereocontrol is a significant advantage in the synthesis of complex molecules where specific double bond geometry is required.

Palladium-Catalyzed Coupling Reactions in Polyacetylene Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for the formation of carbon-carbon bonds. nobelprize.org Reactions such as the Sonogashira, Heck, and Suzuki couplings are instrumental in the synthesis of polyacetylenic structures. nobelprize.orgnih.gov

The Sonogashira coupling, in particular, is a powerful method for the synthesis of enynes and arylalkynes. gelest.com It involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com This reaction is characterized by its mild reaction conditions and tolerance of a wide variety of functional groups, making it highly suitable for the synthesis of complex natural products and polyacetylenic compounds. nobelprize.org The catalytic cycle of these reactions typically involves an oxidative addition of the halide to the palladium(0) complex, followed by transmetalation and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com

Regioselective Control in Multiple Unsaturation Introduction

Achieving regioselective control is paramount when introducing multiple sites of unsaturation into a long-chain fatty acid ester. The precise placement of double and triple bonds is crucial for the desired chemical and physical properties of the final molecule. Methodologies that allow for the stepwise and controlled introduction of functional groups are often employed. For instance, a palladium-catalyzed reaction between sulfoxonium ylides and allylarenes has been developed for the regioselective synthesis of conjugated dienones, demonstrating the potential for controlled functionalization. chemistryviews.org Such strategies can be adapted to long-chain systems to ensure that unsaturations are introduced at the intended positions along the carbon chain.

Stereochemical Considerations in Diynoate Synthesis

Stereochemistry plays a fundamental role in determining the three-dimensional structure and, consequently, the biological activity and material properties of molecules. rijournals.com In the synthesis of diynoates, controlling the stereochemistry around any existing double bonds or chiral centers is a significant challenge. researchgate.net The spatial arrangement of atoms can influence the molecule's reactivity and selectivity in subsequent reactions. rijournals.com

For example, the synthesis of homoisoflavonoids demonstrated that E- and Z-isomers could be distinguished and separated, with each exhibiting different biological activities. nih.gov This highlights the importance of developing synthetic methods that can produce stereochemically pure compounds. Techniques such as asymmetric synthesis, the use of chiral catalysts, and stereoselective reactions are employed to achieve high levels of stereocontrol. rijournals.com

Development of Novel and Scalable Synthetic Pathways for Diynoate Derivatives

The development of novel and scalable synthetic pathways is crucial for the practical application of diynoate derivatives in various fields. dur.ac.uk A key objective is to design routes that are not only efficient and high-yielding but also cost-effective and environmentally benign. nih.gov This often involves exploring new reagents, catalysts, and reaction conditions that can improve upon existing methods.

Sophisticated Spectroscopic Elucidation of Methyl Octadeca 7,11 Diynoate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the unambiguous determination of molecular structure in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of atomic connectivity and spatial relationships within Methyl octadeca-7,11-diynoate can be constructed.

The initial structural assessment typically begins with 1D NMR experiments, namely ¹H and ¹³C NMR. The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon environments.

To assemble the molecular framework, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the connectivity of the protons along the entire aliphatic chain, from the terminal methyl group to the carbons adjacent to the ester and the triple bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range connectivities between protons and carbons, typically over two or three bonds. HMBC is instrumental in placing the ester group and the triple bonds within the carbon skeleton. For instance, correlations would be observed between the methyl protons of the ester group and the carbonyl carbon, as well as between the protons adjacent to the triple bonds and the sp-hybridized carbons of the alkynes.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 (C=O) | - | ~174 | - | H-2, OCH₃ |

| OCH₃ | ~3.67 | ~51.5 | - | C-1 |

| 2 | ~2.30 | ~34.0 | H-3 | C-1, C-3, C-4 |

| 3 | ~1.63 | ~24.9 | H-2, H-4 | C-2, C-4, C-5 |

| 4 | ~1.30 | ~29.0 | H-3, H-5 | C-2, C-3, C-5, C-6 |

| 5 | ~1.45 | ~28.7 | H-4, H-6 | C-3, C-4, C-6, C-7 |

| 6 | ~2.15 | ~19.0 | H-5 | C-4, C-5, C-7, C-8 |

| 7 (C≡) | - | ~80.0 | - | H-6, H-9 |

| 8 (≡C) | - | ~80.0 | - | H-6, H-9 |

| 9 | ~2.15 | ~19.0 | H-10 | C-7, C-8, C-10, C-11 |

| 10 | ~2.15 | ~19.0 | H-9 | C-8, C-9, C-11, C-12 |

| 11 (C≡) | - | ~80.0 | - | H-10, H-13 |

| 12 (≡C) | - | ~80.0 | - | H-10, H-13 |

| 13 | ~2.15 | ~19.0 | H-14 | C-11, C-12, C-14, C-15 |

| 14 | ~1.45 | ~28.7 | H-13, H-15 | C-12, C-13, C-15, C-16 |

| 15 | ~1.27 | ~29.1 | H-14, H-16 | C-13, C-14, C-16, C-17 |

| 16 | ~1.27 | ~29.1 | H-15, H-17 | C-14, C-15, C-17, C-18 |

| 17 | ~1.27 | ~31.5 | H-16, H-18 | C-15, C-16, C-18 |

| 18 | ~0.88 | ~14.1 | H-17 | C-16, C-17 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

The precise location of the two triple bonds at the C7 and C11 positions is a critical aspect of the structural elucidation. The ¹³C NMR spectrum is particularly informative in this regard, with the sp-hybridized carbons of the internal alkynes typically appearing in a characteristic chemical shift range of approximately 75-85 ppm.

The HMBC experiment provides the definitive evidence for the positions of these triple bonds. Specifically, the protons on the methylene (B1212753) groups adjacent to the alkynes (H-6, H-9, H-10, and H-13) will show correlations to the sp-hybridized carbons. For example, the protons at C-6 would show a three-bond correlation to the carbon at C-7 and a two-bond correlation to the carbon at C-8. Similarly, protons at C-9 would correlate to C-7 and C-8, while protons at C-10 would correlate to C-11 and C-12, and protons at C-13 would correlate to C-11 and C-12. The absence of any ¹H signal in the typical alkyne proton region (~2-3 ppm) confirms that both triple bonds are internal and not terminal.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of long-chain methyl esters follows characteristic pathways. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

Key fragmentation patterns for fatty acid methyl esters include:

McLafferty Rearrangement: While less prominent for unsaturated esters compared to saturated ones, this rearrangement can lead to a characteristic fragment ion.

α-Cleavage: Cleavage of the bond between C2 and C3 is common.

Cleavage adjacent to unsaturation: The presence of the triple bonds influences the fragmentation, often leading to cleavage at the allylic/propargylic positions (C-6, C-9, C-10, C-13). This results in the formation of resonance-stabilized carbocations. The fragmentation pattern will therefore show a series of ions corresponding to the loss of alkyl radicals from either end of the molecule, with prominent fragments arising from cleavage around the alkyne functionalities.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of each ion. For this compound (C₁₉H₃₀O₂), HRMS would confirm this elemental composition, distinguishing it from any potential isomers with the same nominal mass but a different elemental formula. While HRMS alone cannot definitively distinguish between positional isomers of the triple bonds, the fragmentation pattern observed in the MS/MS spectrum, obtained through collision-induced dissociation (CID) of the parent ion, would be unique to the 7,11-diynoate structure.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to confirm the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1250-1100 cm⁻¹ region. The characteristic C≡C triple bond stretching vibration for internal alkynes is typically weak or absent in the IR spectrum due to the small change in dipole moment during the vibration. However, when present, it appears in the 2260-2100 cm⁻¹ region. The C-H stretching vibrations of the aliphatic chain would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and is therefore an excellent technique for observing the C≡C stretching vibrations of internal alkynes. A strong, sharp band in the Raman spectrum between 2260 and 2100 cm⁻¹ would provide definitive evidence for the presence of the alkyne functional groups. The C=O stretch of the ester is typically weak in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H (sp³) | Stretch | 2960-2850 | 2960-2850 |

| C≡C | Stretch | 2260-2100 (weak or absent) | 2260-2100 (strong) |

| C=O (Ester) | Stretch | ~1740 (strong) | ~1740 (weak) |

| C-O (Ester) | Stretch | 1250-1100 | Weak |

Computational Approaches in Spectroscopic Data Interpretation

In modern organic chemistry, computational methods are crucial for the accurate interpretation of spectroscopic data, particularly for complex molecules or when experimental data is ambiguous. These approaches are especially valuable for confirming positional isomers and stereochemistry.

The DP4+ methodology is a powerful statistical tool used in conjunction with quantum chemical calculations to determine the most probable structure of a molecule from a set of possible isomers. researchgate.net This method is particularly useful for assigning the correct configuration and position of functional groups when experimental Nuclear Magnetic Resonance (NMR) data is available.

The process involves the following steps:

Generation of Candidate Structures: All plausible isomers of the compound are generated. For this compound, this would include isomers with the diyne functionality at different positions along the octadeca chain.

Conformational Search: For each candidate isomer, a thorough conformational search is performed to identify all low-energy conformers.

NMR Chemical Shift Calculation: The NMR chemical shifts (typically for ¹H and ¹³C) for each conformer are calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). mdpi.com

Boltzmann Averaging: The calculated chemical shifts for each isomer are Boltzmann-averaged based on the relative energies of their conformers.

DP4+ Probability Calculation: The experimental NMR chemical shifts are then compared against the calculated shifts for each candidate isomer. The DP4+ algorithm calculates a probability score for each candidate, indicating the likelihood of it being the correct structure. researchgate.net

While specific experimental NMR data for this compound is not available to perform a direct DP4+ analysis, the methodology remains a gold standard for the structural elucidation of complex natural products and other organic molecules.

Quantum chemical calculations are the engine behind the DP4+ methodology and are also used independently to predict and understand NMR spectra. mdpi.com These calculations provide a theoretical basis for interpreting experimental chemical shifts and can help to resolve ambiguities in spectral assignments.

The prediction of NMR chemical shifts for a molecule like this compound would involve sophisticated computational chemistry software. The typical workflow includes:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable energetic conformation.

Frequency Calculation: This is performed to ensure that the optimized structure corresponds to a true energy minimum.

NMR Calculation: Using methods such as Gauge-Including Atomic Orbitals (GIAO), the magnetic shielding tensors for each nucleus are calculated. These are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For alkynes, the ¹³C NMR chemical shifts of the sp-hybridized carbons are characteristic and typically appear in the range of 65-90 ppm. openochem.orglibretexts.org The precise chemical shift is influenced by the surrounding molecular environment. Quantum chemical calculations can model these subtle electronic effects to provide highly accurate predictions.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Alkyne Carbons

| Carbon Type | Predicted Chemical Shift Range (ppm) |

| Internal Alkyne (RC≡CR) | 70 - 90 |

| Terminal Alkyne (RC≡CH) | 65 - 85 |

Note: These are general ranges and the actual values for this compound would require specific quantum chemical calculations.

In the absence of experimental spectra for this compound, these computational approaches provide a robust framework for predicting its spectroscopic properties and would be essential for the definitive confirmation of its structure upon synthesis and isolation.

Biogeochemical Occurrence and Isolation Studies of Methyl Octadeca Diynoates

Natural Abundance of Methyl Octadeca-diynoates in Diverse Organisms

The distribution of methyl octadeca-diynoates in nature is not widespread but has been documented in specific plant and microbial species. The identification of these compounds often relies on sophisticated analytical methods, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the profiling of complex mixtures of fatty acid methyl esters.

GC-MS analysis of plant extracts has been instrumental in identifying methyl octadeca-diynoate isomers in a select number of species.

Rumex vesicarius : A notable finding in the study of polyacetylenic fatty acids is the identification of a positional isomer, methyl octadeca-8,11-diynoate, in the methanolic extract of Rumex vesicarius shoots. In a comprehensive GC-MS analysis of the plant's chemical constituents, this diynoic fatty acid methyl ester was detected, representing 3.82% of the total identified compounds. nih.gov This discovery is significant as it confirms the presence of C18 diynoic acids within the Rumex genus.

Dendropanax morbifera : The leaves of Dendropanax morbifera have been a source for the isolation of several polyacetylenic compounds. While the specific isomer methyl octadeca-7,11-diynoate has not been explicitly reported, a number of structurally related C18 polyacetylenes have been identified. These include methyl (10E,9R,16R)-16-acetoxy-9-hydroxyoctadeca-10,17-dien-12,14-diynoate, methyl (10E,9R,16S)-9,16-dihydroxyoctadeca-10-en-12,14-diynoate, and methyl (10Z,9R,16S)-9,16-dihydroxyoctadeca-10,17-dien-12,14-diynoate. mdpi.comnih.govpreprints.org The presence of these diverse polyacetylenes underscores the biosynthetic capacity of Dendropanax morbifera to produce such compounds. researchgate.netnih.gov

With regard to Habenaria plantaginea, Caoguo (Amomum tsao-ko), and Heterotheca subaxillaris, extensive phytochemical investigations have been conducted. However, based on the currently available scientific literature, there are no specific reports detailing the presence of this compound or other polyacetylenic fatty acids in these plant species. The chemical profiles of these plants are characterized by other classes of compounds. ewha.ac.krnih.govwikipedia.org

The investigation into the secondary metabolites of various fungal and microbial species is an ongoing area of research.

Aspergillus oryzae : This fungus is well-known for its role in the fermentation of various food products and its ability to produce a wide range of secondary metabolites. While the metabolome of Aspergillus oryzae is rich in polyketides and other compounds, current research has not specifically identified this compound as one of its metabolic products. cabidigitallibrary.orgresearchgate.netnih.govmdpi.com

Trichoderma spp. : Species of the genus Trichoderma are recognized for their biocontrol properties and the production of a diverse array of secondary metabolites. However, the existing literature on the chemical constituents of Trichoderma does not indicate the presence of this compound. nih.govuwa.edu.au

Table 1: Occurrence of Methyl Octadeca-diynoate Isomers and Related Compounds in Investigated Organisms

| Organism | Compound Identified | Method of Identification | Reference |

|---|---|---|---|

| Rumex vesicarius | Methyl octadeca-8,11-diynoate | GC-MS | nih.gov |

| Dendropanax morbifera | Various polyacetylenic C18 methyl esters | Chromatography and Spectroscopy | mdpi.comnih.govpreprints.org |

| Habenaria plantaginea | Not reported | - | - |

| Caoguo (Amomum tsao-ko) | Not reported | - | - |

| Heterotheca subaxillaris | Not reported | - | - |

| Aspergillus oryzae | Not reported | - | - |

| Trichoderma spp. | Not reported | - | - |

Advanced Chromatographic Techniques for Isolation and Purification from Natural Sources

The isolation and purification of specific methyl octadeca-diynoates from complex natural extracts require the use of advanced chromatographic techniques. These methods are essential for both the initial detection and the subsequent purification of these compounds for structural elucidation and biological activity studies.

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds, such as fatty acid methyl esters. The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of methyl octadeca-diynoates, GC-MS allows for the separation of different fatty acid methyl esters based on their boiling points and polarity. The subsequent mass spectral analysis provides information on the molecular weight and fragmentation pattern of each compound, which aids in its identification. uib.noijddr.innih.gov The identification of methyl octadeca-8,11-diynoate in Rumex vesicarius was achieved using this method. nih.gov

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. For the isolation of methyl octadeca-diynoates, reversed-phase HPLC is often employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. By using a gradient elution, where the composition of the mobile phase is changed over time, complex mixtures of lipids can be effectively fractionated. hplc.eucolostate.edunih.gov This allows for the isolation of specific fractions containing the desired polyacetylenic compounds for further analysis.

Table 2: Chromatographic Techniques for the Analysis of Methyl Octadeca-diynoates

| Technique | Principle | Application in Polyacetylene Analysis |

|---|---|---|

| GC-MS | Separation based on volatility and polarity, with mass-based detection. | Profiling of fatty acid methyl esters in extracts to identify potential polyacetylenic compounds. |

| HPLC | Separation based on polarity and hydrophobic interactions. | Fractionation of crude extracts to isolate specific polyacetylenic compounds for structural elucidation. |

Investigating Biosynthetic Pathways of Polyacetylenic Fatty Acids

The biosynthesis of polyacetylenic fatty acids is believed to originate from common fatty acid precursors through a series of desaturation and modification steps. The formation of the characteristic triple bonds is a key area of investigation. It is generally accepted that these compounds are derived from the fatty acid and polyketide biosynthetic pathways. mdpi.comaocs.orgnih.gov

The biosynthesis is thought to proceed from oleic acid (a C18 monounsaturated fatty acid) through a series of desaturase-mediated reactions that introduce additional double and triple bonds into the fatty acid chain. The enzymes responsible for the conversion of double bonds to triple bonds are not yet fully characterized but are a subject of ongoing research. Isotopic labeling studies have provided evidence for the origin of the carbon skeleton from acetate (B1210297) units, consistent with fatty acid biosynthesis. The diversity of polyacetylenic structures found in nature suggests a variety of enzymatic pathways that have evolved to produce these unique compounds. nih.govfrontiersin.orgnih.gov

Enzymatic Mechanisms in Triple Bond Formation (e.g., Stearoyl-CoA desaturase inhibition)

The formation of carbon-carbon triple bonds in fatty acids is a specialized biochemical process catalyzed by a unique class of enzymes known as fatty acid acetylenases. These enzymes are a distinct group of desaturases that facilitate the conversion of a double bond into a triple bond. While direct studies on the biosynthesis of this compound are not extensively documented, the general principles of acetylenic fatty acid formation provide a framework for understanding its potential origins.

The enzymatic machinery for creating triple bonds is related to that of fatty acid desaturases, which introduce double bonds into acyl chains. In fact, some acetylenases are bifunctional, capable of first catalyzing the formation of a double bond and subsequently converting it into an acetylenic bond. These enzymes often share sequence similarities with other membrane-bound desaturases, including stearoyl-CoA desaturase (SCD). Stearoyl-CoA desaturases are crucial enzymes in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids.

The proposed mechanism for triple bond formation involves a di-iron center within the enzyme's active site. This process is thought to occur in a two-step sequence, where an existing olefinic bond is oxidized to form the alkyne. This reaction requires molecular oxygen and a source of electrons, typically provided by cofactors such as NADH. The relationship between acetylenases and stearoyl-CoA desaturases is primarily structural and evolutionary; they belong to the same superfamily of enzymes.

While polyunsaturated fatty acids are known to suppress the activity of stearoyl-CoA desaturase, specific inhibitory effects of diynoic fatty acids like octadeca-7,11-diynoic acid or its methyl ester have not been extensively characterized in the available literature. The inhibition of SCD by various fatty acids is a key regulatory mechanism in lipid metabolism. For instance, sterculic acid, a cyclopropene (B1174273) fatty acid, is a known inhibitor of SCD. This inhibition can lead to an accumulation of saturated fatty acids and has been shown to impact cellular processes and organismal physiology. However, further research is needed to establish a direct inhibitory role for this compound on stearoyl-CoA desaturase.

Chemical Reactivity and Mechanistic Organic Transformations of Methyl Octadeca 7,11 Diynoate

Reactions Involving the Alkyne Moieties

The carbon-carbon triple bonds in methyl octadeca-7,11-diynoate are regions of high electron density, making them susceptible to a range of addition and transformation reactions.

Diels-Alder Reaction: The alkyne groups in this compound can act as dienophiles in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This powerful ring-forming reaction involves the interaction of a conjugated diene with a dienophile. Although alkenes are more common dienophiles, alkynes can also participate, leading to the formation of a cyclohexadiene ring system. The reaction is typically thermally promoted and proceeds in a concerted fashion. nih.govresearchgate.net The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups, and while the methyl ester group in this compound is somewhat activating, it is not one of the strongest activating groups.

A generalized scheme for a Diels-Alder reaction involving one of the alkyne units of a long-chain diynoate is shown below:

Click Chemistry: The alkyne functionalities in this compound make it a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and specific method for forming 1,4-disubstituted 1,2,3-triazoles. Such reactions are widely used in bioconjugation and materials science. Fatty acid derivatives containing alkyne groups are of particular interest for these applications. nih.gov

The general reaction is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Alkyne-modified fatty acid | Organic azide | Copper(I) | 1,4-disubstituted triazole | nih.gov |

The triple bonds of this compound can be selectively reduced to either cis- or trans-alkenes, or fully reduced to alkanes, depending on the choice of catalyst and reaction conditions.

Partial Hydrogenation to cis-Alkenes: The stereoselective partial hydrogenation of alkynes to cis-alkenes is commonly achieved using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) or palladium on barium sulfate (B86663) with quinoline. ncsu.edumdpi.com This method prevents over-reduction to the alkane and ensures a syn-addition of hydrogen across the triple bond, resulting in the cis stereochemistry. mdpi.com For a non-conjugated diyne like this compound, it is possible to selectively reduce one or both alkyne groups.

| Catalyst | Substrate | Product Stereochemistry | Reference |

| Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | Internal Alkyne | cis (Z)-Alkene | ncsu.edumdpi.com |

| Pd/BaSO₄ with quinoline | Internal Alkyne | cis (Z)-Alkene | ncsu.edu |

| Nickel Boride (Ni₂B) | Internal Alkyne | cis (Z)-Alkene | ncsu.edu |

Reduction to trans-Alkenes: The reduction of alkynes to trans-alkenes can be accomplished using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. This reaction proceeds through a radical anion intermediate, which allows for the formation of the more thermodynamically stable trans-alkene.

The alkyne moieties of this compound can be cleaved through oxidation, leading to the formation of carboxylic acids. This reaction can be a useful tool for structural elucidation or for the synthesis of dicarboxylic acids.

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon multiple bonds. unl.edu When an internal alkyne is treated with ozone followed by an oxidative workup (e.g., with hydrogen peroxide), both triple bonds are cleaved, yielding two molecules of carboxylic acid per alkyne unit. frontiersin.orgyoutube.com For this compound, ozonolysis would be expected to cleave the molecule at the C7-C8 and C11-C12 positions. The expected products from the complete ozonolysis of this compound would be a series of dicarboxylic acids and a monocarboxylic acid methyl ester.

The mechanism of ozonolysis of alkynes is thought to proceed through a 1,3-dipolar cycloaddition of ozone to the alkyne, followed by rearrangement and cleavage. rsc.org The initial ozonide is unstable and rearranges to form an acid anhydride, which can then be hydrolyzed to the corresponding carboxylic acids.

Permanganate (B83412) Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can also be used to cleave the triple bonds of alkynes, yielding carboxylic acids. The reaction conditions (temperature, pH) can influence the selectivity and yield of the reaction.

| Reagent | Substrate | Expected Products | Reference |

| 1. O₃, 2. H₂O₂ | Internal Alkyne | Two Carboxylic Acids | youtube.com |

| Hot, concentrated KMnO₄ | Internal Alkyne | Two Carboxylic Acids | libretexts.org |

Ester Functional Group Reactivity

The methyl ester group at one end of the this compound molecule also exhibits characteristic reactivity.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification would involve reacting it with an alcohol (R'-OH) in the presence of a catalyst to form a new ester and methanol. This process is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Base-catalyzed transesterification is generally faster than acid-catalyzed transesterification. mdpi.com Common base catalysts include sodium hydroxide, potassium hydroxide, and sodium methoxide.

| Catalyst Type | Example Catalysts | General Conditions | Reference |

| Base | NaOH, KOH, CH₃ONa | Typically lower temperatures (e.g., 65 °C) | mdpi.comyoutube.com |

| Acid | H₂SO₄, HCl | Higher temperatures, longer reaction times | youtube.com |

| Solid Base | MgO | High temperatures (e.g., 503–583 K) | mdpi.com |

Investigation of Reaction Kinetics and Thermodynamics for Diynoate Transformations

Reaction Kinetics: The study of reaction rates provides insight into the mechanism of a reaction and allows for the optimization of reaction conditions.

Transesterification Kinetics: The kinetics of the base-catalyzed transesterification of fatty acid methyl esters are often modeled as pseudo-first-order or second-order reactions. youtube.commdpi.com The reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of alcohol to ester. youtube.com For the transesterification of soybean oil, a study showed that the reaction can be modeled with an initial mass transfer-controlled region followed by a kinetically controlled region that fits a second-order kinetic model. frontiersin.org

Cycloaddition Kinetics: The kinetics of Diels-Alder reactions are influenced by the electronic nature of the diene and dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally increase the reaction rate.

Thermodynamics: Thermodynamic data provides information about the feasibility and energy changes of a reaction.

Hydrogenation Thermodynamics: The hydrogenation of alkynes is an exothermic process. The heat of hydrogenation for an alkyne to an alkene is typically less than that of an alkene to an alkane, indicating that the first hydrogenation step is less energetically favorable. From a thermodynamic standpoint, the complete hydrogenation to the alkane is the most favored product. However, the use of specific catalysts allows for the kinetic control of the reaction to favor the formation of the alkene. A comprehensive thermodynamic analysis of the selective hydrogenation of alkynes shows that the formation of alkanes is suppressed by decreasing the H₂/alkyne ratio and temperature.

| Thermodynamic Parameter | Value (for 2-butyne (B1218202) to cis-2-butene) | Value (for cis-2-butene (B86535) to butane) | Reference |

| ΔH° (kcal/mol) | -36.7 | -28.3 |

It is important to note that these values are for a small alkyne and may differ for a long-chain diyne like this compound due to steric and electronic effects.

Computational Chemistry and Theoretical Modeling of Methyl Octadeca 7,11 Diynoate

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of molecules like methyl octadeca-7,11-diynoate. The presence of two conjugated diyne units within the long aliphatic chain introduces unique structural and electronic features.

Molecular Geometry and Conformational Analysis: The 18-carbon chain of this compound allows for a multitude of possible conformations. The sp-hybridized carbons of the diyne moieties impose a linear and rigid structure in that segment of the molecule. However, the remaining sp3-hybridized carbons afford significant conformational flexibility. Theoretical studies on long-chain fatty acid methyl esters often employ density functional theory (DFT) to determine the most stable conformations, which are typically extended, linear-like structures in the ground state. For this compound, the interplay between the rigid diyne units and the flexible alkyl chains would be a key area of investigation.

Electronic Properties: The electronic properties of polyynes have been a subject of considerable theoretical interest. acs.orgresearchgate.net The conjugated π-systems of the diyne groups in this compound are expected to result in a lower highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap compared to its saturated or monounsaturated counterparts. This smaller energy gap would influence its reactivity and spectroscopic properties. Theoretical studies on graphynes and graphdiynes, which contain acetylenic linkers, have shown that the electronic properties are highly dependent on the extent of π-conjugation. researchgate.netnih.gov

A hypothetical comparison of calculated electronic properties for related fatty acid methyl esters is presented in Table 1.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Methyl stearate (B1226849) (saturated) | -9.5 | 1.5 | 11.0 |

| Methyl oleate (B1233923) (monounsaturated) | -9.2 | 1.1 | 10.3 |

| This compound (di-unsaturated, diyne) | -8.8 | 0.8 | 9.6 |

Note: The values in this table are hypothetical and for illustrative purposes to show expected trends based on conjugation.

Reaction Mechanism Prediction using Computational Methods

Computational methods are invaluable for predicting the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. Current time information in Edmonton, CA.csmres.co.ukrsc.org For this compound, several types of reactions could be computationally investigated.

Cycloaddition Reactions: The diyne functionality is known to participate in various cycloaddition reactions. researchgate.netnih.gov Theoretical analysis, often using DFT, can predict the feasibility and stereochemical outcomes of reactions such as Diels-Alder or 1,3-dipolar cycloadditions with various dienophiles or dipoles. libretexts.orgwikipedia.orgnih.gov Computational studies can elucidate the activation energies and transition state geometries for these reactions, guiding synthetic efforts.

Oxidation Reactions: The unsaturated nature of the diyne groups makes them susceptible to oxidation. Computational studies on the oxidation of unsaturated fatty esters have provided kinetic models based on mechanistic schemes. nih.gov Similar approaches could be applied to this compound to predict its oxidative stability and the nature of the resulting products. The metabolism of unsaturated fatty acids often involves β-oxidation, and computational models have been developed to understand the dynamics of this pathway. plos.orguomustansiriyah.edu.iq

A summary of potential computationally studied reactions for this compound is presented in Table 2.

| Reaction Type | Computational Method | Predicted Outcome |

|---|---|---|

| Diels-Alder Cycloaddition | DFT (e.g., M06-2X) | Formation of cyclic adducts, prediction of regioselectivity and stereoselectivity. |

| 1,3-Dipolar Cycloaddition | DFT, Ab initio methods | Formation of five-membered heterocyclic rings. |

| Autoxidation | Kinetic modeling, DFT | Prediction of oxidation products and reaction kinetics. |

| Enzymatic Oxidation (e.g., by lipoxygenase) | QM/MM, Molecular Docking | Identification of likely metabolites and enzyme-substrate interactions. |

Development of Predictive Models for Chemical Properties

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools in computational chemistry. wikipedia.org These models correlate the chemical structure with various properties, enabling the prediction of characteristics for new or untested compounds.

QSAR for Biological Activity: QSAR models have been successfully developed for predicting the aquatic toxicity of esters. nih.govresearchgate.net By calculating a range of molecular descriptors for this compound, its potential toxicity or other biological activities could be estimated using established QSAR models for similar long-chain esters.

QSPR for Physicochemical Properties: QSPR models are frequently used to predict physicochemical properties like boiling point, viscosity, and chromatographic retention times. For fatty acid methyl esters, QSPR models have been developed to predict their retention indices in gas chromatography. nih.govnih.gov Such models typically use descriptors like molecular mass, number of double bonds, and topological indices to make accurate predictions. nih.gov

An example of descriptors that could be used in a QSPR model for this compound is shown in Table 3.

| Descriptor | Value/Type | Relevance |

|---|---|---|

| Molecular Weight | 290.45 g/mol | Correlates with size-dependent properties. |

| Number of Rotatable Bonds | 13 | Relates to conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Influences membrane permeability and solubility. |

| XLogP3 | 6.2 | Predicts lipophilicity. |

| Number of Triple Bonds | 2 | Specific to the diyne structure, influences reactivity and electronic properties. |

In Silico Docking Simulations for Biological Target Interactions of Diynoate Analogues

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. pharmacoeconomics.ru This method is widely used in drug discovery to screen for potential inhibitors or to understand the mechanism of action of bioactive compounds.

Interaction with Enzymes of Lipid Metabolism: Analogues of fatty acids are often used to probe the active sites of enzymes involved in lipid metabolism. For instance, docking studies have been conducted on omega-3 polyunsaturated fatty acids and their esters with enzymes like cyclooxygenases and 5-lipoxygenase. pharmacoeconomics.rupharmacoeconomics.ru Similar studies could be performed with this compound to predict its potential interactions with these or other enzymes. The rigid diyne units could impose specific conformational constraints that might lead to unique binding modes.

Use as Chemical Probes: Fatty acid analogues containing alkyne groups (alkynyl fatty acids) are used as chemical probes to study protein fatty acylation. nih.govnih.gov These analogues are metabolically incorporated into proteins, and the alkyne handle allows for subsequent detection and identification via "click chemistry." While this compound itself may not be a direct analogue for this purpose due to the internal position of the alkynes, the principle highlights the utility of alkyne-containing lipids in studying biological systems. In silico docking could be used to predict which acyltransferases might recognize and incorporate diynoate analogues.

A hypothetical docking study of a diynoate analogue with a generic fatty acid binding protein is outlined in Table 4.

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Stearic Acid | -8.5 | Arg126, Tyr128, Phe57 | Hydrogen bonds, van der Waals interactions |

| Oleic Acid | -8.2 | Arg126, Tyr128, Phe57 | Hydrogen bonds, van der Waals interactions |

| Octadeca-7,11-diynoic Acid | -7.9 | Arg126, Tyr128, Phe57, Ile104 | Hydrogen bonds, van der Waals interactions, potential π-alkyl interactions |

Note: The values and residues in this table are hypothetical and for illustrative purposes.

Biological Activities and Biochemical Pathway Modulation by Methyl Octadeca Diynoates

Antimicrobial and Antifungal Mechanisms of Action

One of the proposed antifungal mechanisms for acetylenic fatty acids involves the disruption of fatty acid homeostasis within the fungal cell. For instance, 6-nonadecynoic acid has been shown to inhibit the formation of fatty acids longer than 14 carbons in yeast, a mechanism that could potentially be shared by other acetylenic fatty acids. This disruption of essential fatty acid synthesis can compromise cell membrane integrity and function, leading to growth inhibition. nih.gov

Furthermore, some acetylenic fatty acids are thought to exert their antifungal effects through the inhibition of key enzymes involved in fungal metabolism. One such potential target is topoisomerase, an enzyme critical for DNA replication and repair. researchgate.net Inhibition of topoisomerase would ultimately lead to cell cycle arrest and apoptosis. While there is no specific evidence linking methyl octadeca-7,11-diynoate to the inhibition of the Ole1 protein, a key enzyme in the synthesis of monounsaturated fatty acids in fungi, the disruption of fatty acid metabolism by related compounds suggests this could be a plausible, yet unconfirmed, mechanism of action.

The antifungal activity of acetylenic fatty acids is also dependent on their carbon chain length, with optimal activity generally observed for chain lengths between 8 and 16 carbons. nih.gov

Table 1: Antifungal Activity of Select Acetylenic Fatty Acids

| Compound | Target Organism(s) | Observed Effect | Potential Mechanism of Action |

| 2,6-Hexadecadiynoic Acid | Candida albicans, Cryptococcus neoformans | Potent fungitoxicity | Disruption of fatty acid biosynthesis |

| 6-Nonadecynoic Acid | Candida albicans, Aspergillus fumigatus, Trichophyton mentagrophytes | Strong inhibitory activity | Interference with fatty acid homeostasis |

| Acetylenic Fatty Acids (general) | Various fungi | Fungitoxic | Inhibition of topoisomerase |

Modulation of Enzyme Activities

The interaction of fatty acids and their esters with various enzyme systems is a well-established area of research. However, specific data on the modulation of cyclooxygenase (COX), lipoxygenase (LOX), peroxisome proliferator-activated receptor-alpha (PPAR-α), AMP-activated protein kinase (AMPK), and Cathepsin S (CTSS) by this compound is currently lacking. Nevertheless, studies on structurally related polyunsaturated fatty acids (PUFAs) provide a basis for inferring potential activities.

Cyclooxygenase and Lipoxygenase: COX and LOX are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. Certain PUFAs have been shown to inhibit these enzymes. For example, some naturally occurring fatty acids have demonstrated inhibitory effects on COX-2-catalyzed prostaglandin (B15479496) biosynthesis. gsartor.orgnih.govmdpi.com Acetylenic fatty acids, in particular, have been identified as irreversible inactivators of lipoxygenases, acting as suicide substrates that are converted into reactive allene (B1206475) hydroperoxides at the enzyme's active site. researchgate.net This suggests that diynoic fatty acids like this compound could potentially exhibit anti-inflammatory properties through the inhibition of these pathways, though this remains to be experimentally verified.

PPAR-α and AMPK: PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. pnas.orgpnas.org Dietary PUFAs are known to be natural ligands and activators of PPAR-α, leading to the upregulation of genes involved in fatty acid oxidation. nih.govnih.govoup.com

AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways such as fatty acid oxidation while inhibiting anabolic processes. Several studies have shown that PUFAs can activate AMPK in various tissues, including skeletal muscle and liver. nih.govnih.govplos.orgmdpi.com This activation appears to be independent of changes in the cellular energy charge, suggesting a direct modulatory effect of fatty acids on the AMPK signaling pathway. nih.gov While direct evidence is absent, it is plausible that this compound, as a polyunsaturated fatty acid ester, could also modulate the activities of PPAR-α and AMPK, thereby influencing cellular lipid metabolism and energy balance. There is no available research on the effect of methyl octadeca-diynoates on CTSS.

Antioxidant Mechanisms and Free Radical Scavenging Properties

The antioxidant potential of various fatty acids and their esters has been a subject of considerable investigation. While specific studies on the antioxidant and free radical scavenging properties of this compound are not available, the general characteristics of polyunsaturated fatty acids suggest a potential for such activity. The presence of multiple double or triple bonds in the carbon chain can confer the ability to donate a hydrogen atom to quench free radicals, thereby terminating damaging oxidative chain reactions.

Extracts from various natural sources containing a mixture of fatty acids, including polyunsaturated ones, have demonstrated significant antioxidant activity in vitro, as measured by assays such as DPPH radical scavenging and β-carotene bleaching. bibliotekanauki.plnih.govscielo.sa.cr However, it is important to note that highly unsaturated compounds can also be prone to oxidation themselves, a factor that would need to be considered in evaluating the net antioxidant effect of this compound. The precise contribution of the diynoic structure to the antioxidant or pro-oxidant balance remains to be elucidated.

Cytotoxic and Antiproliferative Effects on Cellular Systems

A growing body of evidence suggests that certain polyacetylenes and their derivatives exhibit cytotoxic and antiproliferative effects against various cancer cell lines. nih.govresearchgate.net While direct data for this compound is absent, studies on related polyacetylenic compounds isolated from natural sources have demonstrated concentration-dependent cytotoxicity. nih.gov

The mechanisms underlying these cytotoxic effects are likely multifactorial and may involve the induction of apoptosis. nih.gov The lipophilic nature of fatty acid esters facilitates their passage across cell membranes, potentially leading to the disruption of membrane integrity and function, or interaction with intracellular targets to trigger programmed cell death. Some fatty acid esters have been shown to exhibit selective cytotoxicity, with greater potency against cancer cells compared to non-cancerous cell lines. nih.gov

Table 2: Cytotoxic Activity of Select Polyacetylenes

| Compound/Extract | Cell Line(s) | Observed Effect |

| Echinacea pallida n-hexane root extract (containing polyacetylenes) | Human colonic cancer cells | Concentration-dependent cytotoxicity, induction of apoptosis |

| Fatty acid esters of betulinic acid | MCF-7 (breast), HT-29 (colon), NCI-H460 (lung) | Dose- and time-dependent cytotoxicity, induction of apoptosis |

Elucidation of Structure-Activity Relationships within Methyl Octadeca-diynoate Series

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery and development. For the broader class of antifungal fatty acids, several structure-activity relationships have been established. Key factors influencing antifungal potency include:

Chain Length: The length of the carbon chain is a critical determinant of activity. For 2-alkynoic fatty acids, optimal antifungal effects are typically observed with chain lengths between 8 and 16 carbons. nih.gov

Position of Unsaturation: The location of double or triple bonds within the fatty acid chain can significantly impact biological activity. For instance, in hydroxy unsaturated fatty acids, a hydroxyl group near the center of an 18-carbon chain was associated with stronger antifungal activity. scholaris.canih.gov

Degree of Unsaturation: The number of double or triple bonds influences the molecule's shape and physicochemical properties, which in turn affects its interaction with biological targets.

Functional Groups: The presence and nature of functional groups, such as hydroxyl or ester moieties, can modulate the compound's polarity, solubility, and ability to interact with specific cellular components. scholaris.ca

For the methyl octadeca-diynoate series specifically, a systematic investigation of how the positions of the two triple bonds along the 18-carbon chain influence the various biological activities described above would be necessary to establish clear structure-activity relationships. Such studies would be invaluable for the rational design of novel analogues with enhanced potency and selectivity for specific biological targets.

Potential Applications in Advanced Materials Science and Chemical Biology Research

Precursors for Polymeric Materials and Functional Nanomaterials

The diacetylene moiety in Methyl octadeca-7,11-diynoate is a key functional group for polymerization. Through processes like topochemical polymerization, diacetylenes can be converted into highly conjugated polymers known as polydiacetylenes. These materials are of significant interest due to their unique electronic and optical properties.

Potential as a Monomer:

Formation of Polydiacetylenes: Upon exposure to UV or gamma radiation, or under specific thermal conditions, the diacetylene units in crystalline this compound could potentially polymerize to form a polydiacetylene with a conjugated ene-yne backbone. The resulting polymer's properties would be influenced by the long alkyl chain and the methyl ester group.

Functional Nanomaterials: The self-assembly of diynoic acid derivatives can lead to the formation of various nanostructures, such as vesicles, tubules, and ribbons. These ordered assemblies are often prerequisites for successful topochemical polymerization. By controlling the self-assembly of this compound, it might be possible to create functional nanomaterials with tailored optical and sensing capabilities.

Table 1: Potential Properties of Polydiacetylenes Derived from Diynoic Acid Esters

| Property | Description | Potential Significance for Materials Science |

| Chromism | Color change in response to external stimuli (e.g., heat, pH, mechanical stress). | Development of sensors, indicators, and smart materials. |

| Nonlinear Optical (NLO) Properties | The ability to alter the properties of light, such as frequency doubling. | Applications in photonics, optical computing, and telecommunications. |

| Conductivity | The ability to conduct electricity, which can be enhanced by doping. | Potential for use in organic electronics, such as transistors and wires. |

Design and Synthesis of Chemical Probes for Receptor Binding and Enzyme Activity Studies

The alkyne groups in this compound serve as valuable handles for "click chemistry," a set of biocompatible reactions that are widely used to attach reporter molecules (like fluorophores or biotin) to biomolecules. This makes diynoic acid derivatives attractive candidates for the development of chemical probes.

Receptor Binding Probes: If a biologically active molecule is known to have a long-chain lipid component, a diynoate analog like this compound could be synthesized and used to probe its interactions with a receptor. After binding, the alkyne groups would be available for reaction with an azide-containing reporter tag, allowing for the visualization or isolation of the receptor-ligand complex.

Enzyme Activity Probes: Similarly, this compound could be used to design activity-based probes for enzymes that process fatty acids. The probe could be designed to mimic a natural substrate, and upon enzymatic modification, the alkyne groups could be used to covalently label the active site of the enzyme, enabling its identification and characterization.

Applications in Synthetic Biology and Metabolic Engineering for Specialized Metabolite Production

Synthetic biology and metabolic engineering aim to redesign microorganisms to produce valuable chemicals. While the natural production of diynoic fatty acids is not as common as that of other fatty acids, there is potential to engineer metabolic pathways for their synthesis.

The genetic machinery for producing acetylenic bonds in fatty acids exists in some organisms. By identifying and transferring these genes into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, it might be possible to establish a platform for the production of this compound and other diynoic compounds. This would provide a renewable and potentially more sustainable source of these valuable chemical building blocks.

Exploration of Biotechnological Production Methods for Diynoates

The biotechnological production of specialty fatty acids is a growing field of research. While current efforts are largely focused on more common unsaturated and dicarboxylic acids, the principles can be extended to the production of diynoates.

Key Research Areas for Biotechnological Production:

Enzyme Discovery: Identifying and characterizing the enzymes responsible for desaturation and, particularly, the formation of triple bonds in fatty acid chains is a crucial first step.

Pathway Engineering: Assembling the necessary enzymatic steps in a microbial host and optimizing the metabolic flux towards the desired diynoic acid product is a key challenge in metabolic engineering.

Table 2: Comparison of Chemical Synthesis and Biotechnological Production of Diynoates

| Feature | Chemical Synthesis | Biotechnological Production |

| Feedstocks | Often reliant on petroleum-based starting materials. | Utilizes renewable feedstocks like sugars and plant oils. |

| Reaction Conditions | May involve harsh conditions, such as high temperatures and pressures, and the use of toxic reagents. | Occurs under mild, aqueous conditions. |

| Stereo- and Regioselectivity | Can be challenging to control, often leading to mixtures of isomers. | Enzymes can offer high specificity, leading to a single desired product. |

| Sustainability | Generally considered less sustainable. | Offers a more sustainable and environmentally friendly approach. |

While specific research on this compound is limited, its chemical structure places it at the intersection of several exciting areas of scientific research. Its potential as a monomer for advanced polymers, a building block for sophisticated chemical probes, and a target for sustainable biotechnological production makes it and other diynoic acid derivatives compelling subjects for future investigation. The development of new synthetic routes and a deeper understanding of the biological pathways for their production will be key to unlocking the full potential of this class of molecules.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Methyl octadeca-7,11-diynoate, and how can their efficiencies be quantitatively compared?

- Methodological Answer : Synthesis typically involves alkynylation reactions (e.g., Sonogashira coupling) or esterification of the corresponding diynoic acid. Efficiency can be assessed via yield optimization (GC-MS or NMR quantification), reaction time, and purity (HPLC). For comparison, use a factorial design to test variables like catalyst loading, solvent systems (e.g., THF vs. DMF), and temperature. Include error bars for reproducibility across triplicate runs .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize <sup>1</sup>H NMR for olefinic proton signals (δ 5.0–6.0 ppm) and <sup>13</sup>C NMR for carbonyl (δ 165–175 ppm) and alkyne carbons (δ 70–100 ppm).

- IR : Confirm ester C=O stretches (~1740 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹).

- MS : Look for molecular ion peaks (e.g., m/z 292 for [M]⁺) and fragmentation patterns using EI-MS. Cross-reference with NIST Chemistry WebBook databases for validation .

Q. What are the standard protocols for assessing the compound’s purity, and how can contaminants be identified?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210–230 nm. Compare retention times against a synthesized standard. For contaminants, employ GC-MS in splitless mode with a polar capillary column (e.g., DB-WAX) to detect volatile byproducts. Quantify impurities via peak area normalization .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound in solution, and what experimental approaches model its degradation kinetics?

- Methodological Answer : Conduct accelerated stability studies in solvents of varying polarity (e.g., hexane, ethanol, DMSO) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 220–260 nm) or HPLC. Apply the Arrhenius equation to extrapolate shelf-life under standard conditions. Use ANOVA to compare degradation rates across solvents .

Q. What computational strategies can predict the reactivity of this compound in cycloaddition reactions, and how do these models align with empirical data?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for [2+2] or [4+2] cycloadditions. Validate predictions experimentally using differential scanning calorimetry (DSC) for exothermicity and <sup>13</sup>C NMR to track reaction intermediates. Discrepancies between theoretical and empirical data should be analyzed via error decomposition (systematic vs. random) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., cell line variability, assay conditions). Replicate key studies under controlled conditions, standardizing parameters like solvent (DMSO concentration ≤0.1%), incubation time, and positive/negative controls. Use Cohen’s d statistic to quantify effect sizes and assess reproducibility .

Q. What methodologies are recommended for studying the compound’s interactions with lipid bilayers or protein targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics with immobilized proteins (e.g., albumin). For lipid interactions, use fluorescence anisotropy with labeled phospholipids or molecular dynamics simulations (MDAnalysis toolkit) to model partitioning into bilayers. Validate findings with cryo-EM or X-ray crystallography if co-crystals form .

Data Management and Reproducibility

Q. What metadata standards should accompany experimental data on this compound to ensure reproducibility?

- Methodological Answer : Follow the ISA (Investigation, Study, Assay) framework, including:

- Chemical descriptors : IUPAC name, CAS number, purity, batch ID.

- Experimental conditions : Solvent, temperature, instrument calibration data.

- Statistical metrics : SD, SEM, n-value, p-values.

Store raw data in FAIR-aligned repositories (e.g., Zenodo) with DOI links. Use controlled vocabularies like ChEBI for ontology terms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.